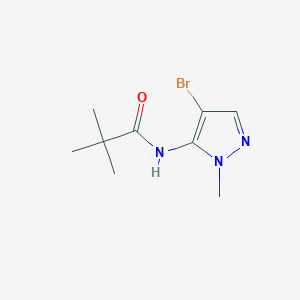
2-(4-hydroxyphenyl)benzoic Acid
概要
説明
2-(4-Hydroxyphenyl)benzoic acid, also known as HABA, belongs to the class of organic compounds known as azobenzenes . These are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . It can be used for desorption of proteins, peptides, and glycoproteins, making it very advantageous for matrix-assisted laser desorption ionization mass spectrometry .
Synthesis Analysis
The synthesis of 2-(4-hydroxyphenyl)benzoic acid has been studied in the context of ESIPT inspired benzimidazole, benzoxazole, and benzothiazole . These were synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively . The synthesized compounds are fluorescent and the emission characteristics are very sensitive to the micro-environment .Molecular Structure Analysis
The crystal structure of 2-(4-hydroxyphenyl)benzoic acid has been determined using the intrinsic phase technique and single crystal X-ray diffraction data . The chemical crystallizes in an orthorhombic crystal structure with a space group of Pbca . Within the molecule’s unit cell, there are four conformers per asymmetric unit .Physical And Chemical Properties Analysis
2-(4-hydroxyphenyl)benzoic acid has a molecular weight of 242.23 . It is soluble in ethanol . The melting point is between 204-208 °C . The compound shows an absorption maximum (λmax) at 348 nm .科学的研究の応用
Use as a Matrix in MALDI Mass Spectrometry
Field
Analytical Chemistry
Application Summary
“2-(4-hydroxyphenyl)benzoic Acid” is used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry .
Method of Application
In MALDI mass spectrometry, a small amount of the sample is mixed with a suitable matrix material and applied to a metal plate. The matrix material helps to absorb the laser energy and assists in the ionization of the sample .
Results
The use of “2-(4-hydroxyphenyl)benzoic Acid” as a matrix in MALDI mass spectrometry helps in the efficient ionization of the sample, thereby aiding in the analysis of the sample’s molecular composition .
Study of Photophysical and Photochemical Properties
Field
Photochemistry
Application Summary
“2-(4-hydroxyphenyl)benzoic Acid” has been extensively examined as a model compound to gain insights into the photophysical and photochemical properties of azo dyes .
Method of Application
The study involves the examination of the compound under various conditions of light and temperature to understand its photophysical and photochemical properties .
Results
The results of these studies provide valuable insights into the behavior of azo dyes, which can be useful in various applications, including dye manufacturing, textiles, and even biological research .
Reactivity Studies
Field
Chemistry
Application Summary
“2-(4-hydroxyphenyl)benzoic Acid” has been used in reactivity studies with different substrates .
Method of Application
The compound is reacted with various substrates under controlled conditions, and the products of these reactions are analyzed .
Results
These studies provide valuable insights into the reactivity of the compound, which can be useful in various applications, including the development of new chemical reactions and processes .
Interactions with Proteins
Field
Biochemistry
Application Summary
“2-(4-hydroxyphenyl)benzoic Acid” has been studied for its interactions with proteins .
Method of Application
The compound is mixed with various proteins, and techniques such as spectroscopy are used to study the interactions between the compound and the proteins .
Results
These studies provide valuable insights into how the compound interacts with proteins, which can be useful in various applications, including drug design and the study of biochemical processes .
特性
IUPAC Name |
2-(4-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRHSYCQNCDYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374733 | |
| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(4-hydroxyphenyl)benzoic Acid | |
CAS RN |
67526-82-3 | |
| Record name | 4′-Hydroxy[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67526-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Hydroxyphenyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67526-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-HYDROXYPHENYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5DCJ5DQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 °C | |
| Record name | 4'-Hydroxy-2-biphenylcarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032583 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1598052.png)

![4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1598055.png)
![4-(1,4-Diazepan-1-yl)furo[3,2-c]pyridine](/img/structure/B1598056.png)





![Naphtho[2,1-b]furan-1-yl-acetic acid](/img/structure/B1598064.png)
![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)